molecular formula C7H5N3O3S2 B12916940 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- CAS No. 3237-63-6

1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)-

Cat. No.: B12916940
CAS No.: 3237-63-6
M. Wt: 243.3 g/mol
InChI Key: UKQHWZSWGMNRCQ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methylthio positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antibacterial, antifungal, and anticancer activities.

    Agriculture: It has been explored as a potential pesticide and herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial enzymes and disrupt essential metabolic pathways. The compound’s anticancer activity is believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole, 2-(methylthio)-5-(2-furanyl)-
  • 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-thienyl)-
  • 1,3,4-Thiadiazole, 2-(ethylthio)-5-(5-nitro-2-furanyl)-

Uniqueness

1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- stands out due to its unique combination of a nitro group and a furan ring, which imparts distinct electronic and steric properties. These features contribute to its diverse biological activities and make it a valuable compound for various scientific research applications.

Properties

CAS No.

3237-63-6

Molecular Formula

C7H5N3O3S2

Molecular Weight

243.3 g/mol

IUPAC Name

2-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C7H5N3O3S2/c1-14-7-9-8-6(15-7)4-2-3-5(13-4)10(11)12/h2-3H,1H3

InChI Key

UKQHWZSWGMNRCQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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